N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a diamide derivative featuring two heterocyclic aromatic systems: a furan-2-ylmethyl group and a thiophen-2-ylmethyl group, linked via a central ethanediamide backbone. This compound’s structural uniqueness lies in the juxtaposition of oxygen (furan) and sulfur (thiophene) heterocycles, which confer distinct electronic and steric properties. Such bifunctional heterocyclic systems are often explored in medicinal chemistry for their ability to engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions with biological targets .
Properties
IUPAC Name |
N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLQGZFQFNTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 2-hydroxy-2-methylpropylamine to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and oxalyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione and thiophene-2,5-dione, while reduction could produce corresponding alcohols and amines .
Scientific Research Applications
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural Comparison of Key Compounds
| Parameter | Target Compound | N-(2-Nitrophenyl)thiophene-2-carboxamide | Ranitidine Nitroacetamide |
|---|---|---|---|
| Heterocycles | Furan, Thiophene | Thiophene, Phenyl | Furan |
| Backbone | Ethanediamide | Single amide | Sulphanyl ethyl chain |
| Functional Groups | Hydroxypropyl, Diamide | Nitro, Amide | Nitroacetamide |
| Notable Interactions | H-bonding (OH, amide) | C–H···O/S, π-π stacking | Ionic (salt forms) |
Table 2: Electronic and Steric Effects
| Property | Furan (O) | Thiophene (S) |
|---|---|---|
| Aromaticity | Moderate | High (due to S) |
| Electron Density | Lower (electron-withdrawing O) | Higher (electron-rich S) |
| H-Bonding Capacity | Strong (O as acceptor) | Weak (S less polarizable) |
Biological Activity
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound characterized by the presence of furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features an ethanediamide backbone with substituents that enhance its potential biological activity. The structural formula can be represented as follows:
Key Structural Features:
- Furan and Thiophene Rings : Both are five-membered heterocycles containing oxygen and sulfur, respectively.
- Hydroxyl and Amine Functional Groups : These groups suggest potential for hydrogen bonding, influencing solubility and biological interactions.
Pharmacological Properties
- Anticancer Activity : Furan derivatives have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial in inflammatory responses.
- Antimicrobial Properties : Furan and thiophene derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
Although specific data on the mechanism of action for this compound is lacking, general mechanisms observed in related compounds include:
- Enzyme Inhibition : Many furan-containing compounds act as competitive inhibitors for key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential efficacy of this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-3-(thiophen-3-yl)propan-1-ol | Contains a thiophene ring and an amino group | Focus on amino functionality for biological activity |
| 3-Amino-3-(furan-3-yl)propan-1-ol | Furan ring with an amino group | Similar reactivity but different electronic properties due to furan |
| 5-(4-Methoxyphenyl)thiophene | A phenolic substituent on thiophene | Explores different substitution patterns affecting reactivity |
Case Studies
- Furan Derivatives in Cancer Therapy : A study demonstrated that furan-based compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
- PI3K Inhibitors : Research on furan derivatives revealed their role as selective PI3K inhibitors, crucial for managing inflammatory diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Functionalization of the furan and thiophene moieties. For example, Friedel-Crafts acylation can introduce substituents to the thiophene ring .
- Step 2 : Formation of the hydroxypropyl linker via nucleophilic substitution or ester reduction.
- Step 3 : Coupling of the intermediates using oxalyl chloride or carbodiimide-based reagents to form the ethanediamide bridge .
Key considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP for acylation) to improve yields .
Basic: How should the compound’s purity and structural integrity be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : Confirm structure via H/C NMR (e.g., characteristic furan/thiophene proton signals at δ 6.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) .
- Crystallography : If single crystals are obtained, employ X-ray diffraction with SHELX for refinement and ORTEP-3 for visualization of anisotropic displacement parameters .
Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?
- Case study : If NMR indicates planar geometry but X-ray reveals torsional strain in the ethanediamide linker:
Advanced: What strategies are effective for optimizing reaction yields in the presence of competing side reactions (e.g., furan ring oxidation)?
- Controlled conditions : Conduct reactions under inert atmospheres (N/Ar) to prevent furan oxidation.
- Protecting groups : Temporarily protect the hydroxyl group on the propyl chain using TBSCl or acetyl groups .
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl) to enhance regioselectivity during coupling steps .
Data-driven approach : Use DoE (Design of Experiments) to identify optimal temperature, solvent, and stoichiometry .
Advanced: How can researchers investigate the compound’s potential biological activity while mitigating cytotoxicity artifacts?
- Assay design :
- Target identification : Perform molecular docking (AutoDock Vina) against receptors known to interact with furan/thiophene derivatives (e.g., kinase enzymes) .
Advanced: What analytical techniques are suitable for studying the compound’s stability under physiological conditions?
- Forced degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Analyze degradation products via LC-MS .
- Kinetic studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–80°C) .
- Solid-state stability : Perform PXRD to detect polymorphic transitions and DSC for melting point consistency .
Advanced: How can computational modeling aid in predicting the compound’s interactions with biological targets?
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (CYP3A4) using GROMACS to assess metabolic liability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., ethanediamide carbonyl groups) using Schrödinger Phase .
- ADMET prediction : Utilize SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
